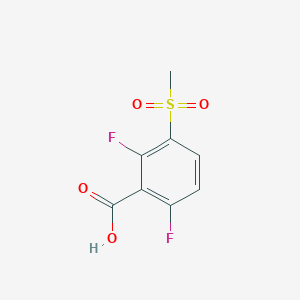

2,6-Difluoro-3-(methylsulfonyl)benzoic acid

Descripción general

Descripción

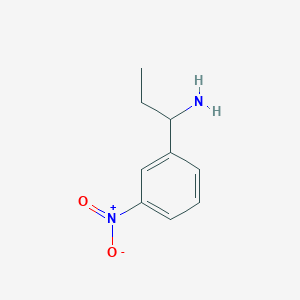

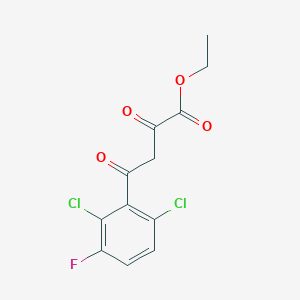

“2,6-Difluoro-3-(methylsulfonyl)benzoic acid” is a chemical compound with the molecular formula C8H6F2O4S . It is a derivative of benzoic acid, which has been substituted with two fluorine atoms at positions 2 and 6, and a methylsulfonyl group at position 3 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, methyl 2,6-difluorobenzoate can be synthesized from 2,6-difluorobenzoic acid via esterification with methanol . Another study reported the synthesis of organotin(IV) complexes derived from 2,6-difluoro-3-(propylsulfonamido)benzoic acid .Molecular Structure Analysis

The molecular structure of “2,6-Difluoro-3-(methylsulfonyl)benzoic acid” can be represented by the InChI code1S/C9H8F2O2S/c1-13-9(12)7-5(10)3-4-6(14-2)8(7)11/h3-4H,1-2H3 . This indicates the presence of a benzoic acid core with fluorine and methylsulfonyl substituents .

Aplicaciones Científicas De Investigación

Application in Groundwater Remediation

2,6-Difluoro-3-(methylsulfonyl)benzoic acid has been studied for its potential in groundwater remediation. Research by Park et al. (2016) explored the use of heat-activated persulfate for the oxidation of perfluorooctanoic acid (PFOA) and other similar substances in groundwater. This study provides insights into the effectiveness of such chemical processes in treating contaminated water sources (Park et al., 2016).

Development of NHE-1 Subtype Specific Inhibitors

In medical research, the compound has been used in the development of Na+/H+ antiporter inhibitors. Baumgarth et al. (1997) discussed the synthesis and potential application of related compounds as adjunctive therapy in treating acute myocardial infarction (Baumgarth et al., 1997).

Synthesis and Chemical Analysis

Studies have also focused on the synthesis and analysis of related chemical compounds. Long-wang (2013) investigated the synthesis technology of 2-Nitro-4-methylsulfonyl benzoic acid, offering insights into optimal conditions for production and purity (Ci Long-wang, 2013). Additionally, Strong et al. (1982) conducted precision conductance measurements on aqueous solutions of 2,6-difluoro-3-(methylsulfonyl)benzoic acid and other fluorobenzoic acids, providing valuable thermodynamic data (Strong et al., 1982).

Environmental and Chemical Engineering

In the field of environmental and chemical engineering, the application of 2,6-Difluoro-3-(methylsulfonyl)benzoic acid extends to areas such as nanofiltration membrane development. Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers and used them to prepare thin-film composite nanofiltration membranes, demonstrating improvements in water flux and dye treatment capabilities (Liu et al., 2012).

Organic Chemistry Applications

Research in organic chemistry has also utilized this compound. Gong et al. (2019) developed a photoinduced sulfonylation method using related compounds, highlighting the potential for synthesizing methylsulfonyl-containing compounds under mild conditions (Gong et al., 2019).

Propiedades

IUPAC Name |

2,6-difluoro-3-methylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O4S/c1-15(13,14)5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGWQDLOGJHGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=C(C=C1)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-3-(methylsulfonyl)benzoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(difluoromethyl)-1H-imidazol-2-yl]methanamine](/img/structure/B1417217.png)

![3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1417225.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine](/img/structure/B1417226.png)

![4-Chloro-2-cyclohexyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1417229.png)

![N-(1-{4-[(2-methylphenyl)methoxy]phenyl}ethylidene)hydroxylamine](/img/structure/B1417230.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417232.png)

![2-{[1-Oxo-1-(pyrrolidin-1-yl)propan-2-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B1417234.png)

![2-{2-[(Difluoromethyl)sulfanyl]-4-methyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B1417236.png)